1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid
Overview
Description
“1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the protection and deprotection of the amine functional group. The Boc group is commonly used for this purpose. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the spiro[2.5]octane ring and the Boc group. When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable. In the example of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the Boc group and the spiro[2.5]octane ring. The Boc group can be removed using TFA, which makes the amine group available for further reactions .Scientific Research Applications
Carboxylation Studies
In the realm of carboxylation, the Koch-Haaf carboxylation process has been studied for a series of compounds, including spiro[2.5]octanes. These studies reveal the influence of steric factors on the carboxylation process, highlighting the preferential opening of the cyclopropane ring in spiro[2.5]octanes due to steric constraints (Peters & Bekkum, 2010).
Synthetic Applications
Significant work has been dedicated to the synthesis of spirocyclopropanated analogues of Iprodione, demonstrating the utility of 1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid derivatives in creating complex organic structures with potential biological activity (Brackmann, Es-Sayed, & Meijere, 2005).
Oxidation and Functionalization
Research on the oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties has shown that methyl(trifluoromethyl)dioxirane can be used for the direct oxyfunctionalization of compounds including spiro[2.5]octane, demonstrating a method for the selective oxidation of hydrocarbons (D’Accolti, Dinoi, Fusco, Russo, & Curci, 2003).
Cycloaddition Reactions
The α-oxo ketenes generated from the pyrolysis of certain spiro[2.5]octane derivatives react with Schiff bases to yield spiro compounds, illustrating the versatility of this scaffold in facilitating cycloaddition reactions (Tsuno, Kondo, & Sugiyama, 2006).
Novel Synthetic Routes
A convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from related spiro[2.5]octane derivatives has been developed, showing the potential for constructing complex heterocyclic structures (Freund & Mederski, 2000).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPJTABRARMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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